![molecular formula C9H14O3S2 B3053635 ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate CAS No. 54893-95-7](/img/structure/B3053635.png)
ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate
概要
説明
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate is an organic compound with the molecular formula C8H12O3S2 It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to an oxobutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate typically involves the reaction of Meldrum’s acid with carbon disulfide and subsequent treatment with ethyl bromoacetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The process can be summarized as follows:
Step 1: Meldrum’s acid reacts with carbon disulfide in the presence of a base to form an intermediate.
Step 2: The intermediate is then treated with ethyl bromoacetate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Compounds with substituted nucleophiles.
科学的研究の応用
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound’s methylsulfanyl groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases .
類似化合物との比較
Ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate can be compared with other similar compounds, such as:
N-[Bis(methylsulfanyl)methylidene]-2-methoxybenzohydrazide: Similar in having bis(methylsulfanyl)methylidene groups but differs in the core structure and functional groups.
2-Thioxopyrimidines: Contains sulfur atoms and exhibits similar reactivity but has a different heterocyclic core.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
54893-95-7 |
|---|---|
分子式 |
C9H14O3S2 |
分子量 |
234.3 g/mol |
IUPAC名 |
ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C9H14O3S2/c1-5-12-8(11)7(6(2)10)9(13-3)14-4/h5H2,1-4H3 |
InChIキー |
AXMITKLWOIYLEA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(SC)SC)C(=O)C |
正規SMILES |
CCOC(=O)C(=C(SC)SC)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
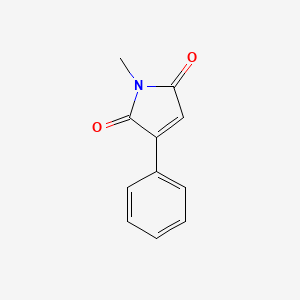
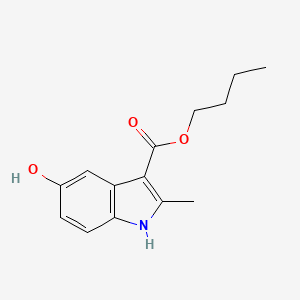
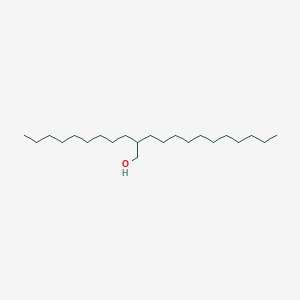
![N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3053556.png)
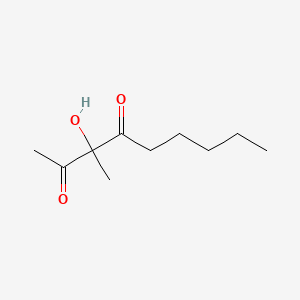
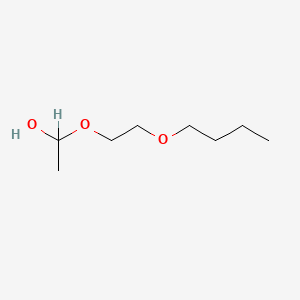
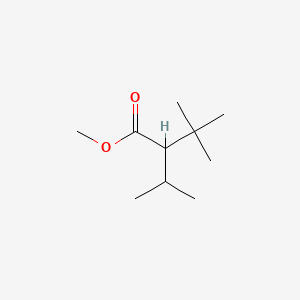
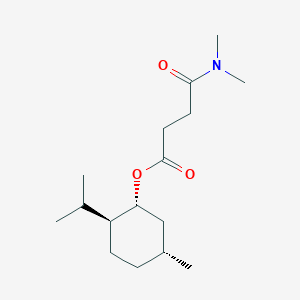
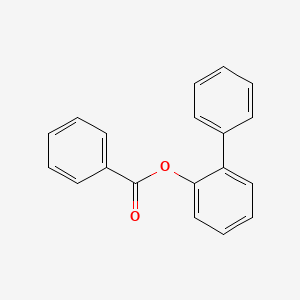
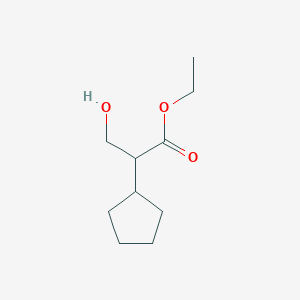
![2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B3053571.png)
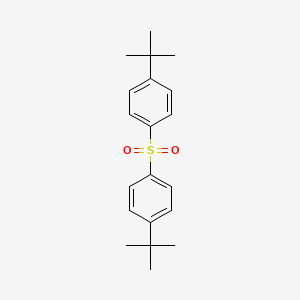
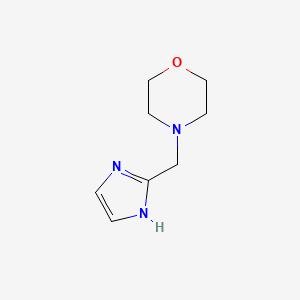
![3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3053575.png)
